Scientific Field: Environmental Science
Summary: Triallat serves as an analytical reference standard for quantifying its presence in environmental samples.
Methods of Application: Chromatography techniques (HPLC, GC).
Technical Details: Sample preparation, calibration curves, and detection limits.
Results: Accurate measurement of Triallat residues in soil, water, or air samples.
Triallate is a selective pre-emergence herbicide belonging to the thiocarbamate chemical class. Its primary function is to control grass weeds in various crops, including barley, wheat, peas, lentils, rye, maize, beets, brassicas, carrots, and onions. The compound is particularly effective against wild oats, black grass, and annual meadow grass. As a thiocarbamate, it shares characteristics with other compounds in this class that are utilized as insecticides and fungicides in agricultural settings .
The chemical formula for triallate is C₁₀H₁₆Cl₃NOS, with an average molecular mass of 304.664 g/mol. Its IUPAC name is N,N-bis(propan-2-yl)[(2,3,3-trichloroprop-2-en-1-yl)sulfanyl]formamide. Triallate is typically available in emulsifiable concentrate and granular formulations .
In environmental contexts, triallate can react with strong oxidizing agents and acids, producing flammable gases and potentially hazardous byproducts. Its interactions with water are characterized by moderate solubility .
Toxicological assessments classify triallate as a Group C chemical (possible human carcinogen), primarily based on studies showing hepatocellular carcinomas in male mice and renal tubular cell adenomas in rats. While acute toxicity is relatively low (Toxicity Category III for oral exposure), chronic exposure may lead to more severe health effects .
The synthesis of triallate involves two key steps:
This method emphasizes the importance of controlling reaction conditions to minimize the formation of hazardous byproducts .
Triallate's primary application is as a herbicide in agriculture. It is particularly effective in controlling specific grass weeds before they emerge in crops. The compound's selective nature allows it to target unwanted vegetation without harming the crops it protects. Additionally, triallate has been utilized in various formulations for industrial biocide applications .
Research on triallate has highlighted its potential interactions with biological systems and other chemicals:
These interactions raise concerns about cumulative risks when combined with other organophosphorous and carbamate pesticides.
Triallate shares similarities with several other thiocarbamate compounds used in agriculture. Here are some comparable compounds:
Triallate's unique structure and specific action against certain grass weeds distinguish it from these similar compounds while sharing common toxicological concerns inherent to the thiocarbamate class.
The industrial synthesis of triallate involves several established routes that have been developed and optimized over decades of commercial production. The most commonly employed method utilizes 1,1,2,3-tetrachloropropene as the key intermediate, which is reacted with diisopropylamine and carbonyl sulfide in the presence of a base [1]. This route has been proven to be both economically viable and technically feasible for large-scale manufacturing operations.
The primary industrial synthesis route follows a multi-step process beginning with the production of 1,1,2,3-tetrachloropropene from 1,1,1,2,3-pentachloropropane through dehydrochlorination [1]. This intermediate is then combined with diisopropylamine and carbonyl sulfide under controlled conditions with sodium hydroxide as the base catalyst and phase transfer catalysts to facilitate the reaction [2]. The process requires careful temperature control and typically operates at temperatures between 40-100°C depending on the specific reaction step [2].
An alternative historical route, originally developed by Monsanto in the 1960s, involved the reaction of diisopropylamine with phosgene, followed by coupling with 1,1-dichloro-2-chloro-3-mercapto-1-propylene [3]. However, this route has largely been superseded by safer and more efficient methods that avoid the use of phosgene.
A third synthesis pathway involves the direct reaction of diisopropylthiocarbamate salt with 1,1,1,3-tetrachloropropene through an alkylation reaction [4]. This method was also utilized in early manufacturing processes but has been largely replaced by more streamlined approaches.
The synthesis of triallate requires several key chemical precursors, each with specific purity and quality requirements. 1,1,2,3-tetrachloropropene serves as the primary intermediate and is produced through the dehydrochlorination of 1,1,1,2,3-pentachloropropane using ferric chloride as a catalyst [1]. This dehydrochlorination reaction is carried out at temperatures between 70-200°C with ferric chloride concentrations of 0.05-2% by weight [1].
Diisopropylamine acts as the amine reactant and is typically sourced as a commercial chemical in technical grade purity [2]. The compound must be handled under anhydrous conditions to prevent hydrolysis reactions that could reduce yield and product quality.
Carbonyl sulfide serves as the sulfur source and can be produced through several methods, including the reaction of hydrogen sulfide with sulfur dioxide and carbon monoxide in the presence of tertiary amines [5]. The production of carbonyl sulfide requires careful control of reaction conditions, with temperatures ranging from 25-300°C depending on the specific synthesis step [5].
Sodium hydroxide functions as the base catalyst and is used in concentrated aqueous solutions, typically 15-50% by weight [1]. The base facilitates the formation of the thiocarbamate linkage and must be added slowly to control the exothermic reaction and prevent side product formation.
The overall reaction mechanism involves the formation of a diisopropylthiocarbamate intermediate through the reaction of diisopropylamine with carbonyl sulfide, followed by nucleophilic substitution with the trichloroallyl group from 1,1,2,3-tetrachloropropene [2]. The reaction is facilitated by phase transfer catalysts such as quaternary ammonium salts, which enable the reaction to proceed efficiently in biphasic systems [1].
Quality control in triallate manufacturing follows established international standards, primarily those developed by the Collaborative International Pesticides Analytical Council (CIPAC) and the Food and Agriculture Organization (FAO) [11]. These standards ensure consistent product quality and regulatory compliance across different manufacturing facilities.
Technical grade triallate must meet a minimum purity specification of 95% active ingredient content [7] [9]. The material should appear as an amber, oily liquid at room temperature with a melting point of 29-30°C and a boiling point of 117°C at 0.3 mmHg [6]. The density should be approximately 1.273 g/mL with a refractive index of 1.5320 [6].
Analytical methods for quality control include High Performance Liquid Chromatography (HPLC) with UV detection at 254 nm and Gas Chromatography with Electron Capture Detection (GC-ECD) [8] [12]. Mass spectrometry (MS) is used for confirmatory analysis and impurity identification [13]. The limit of quantification for analytical methods is typically 50 µg/kg for both triallate and its major metabolite TCPSA [8].
Impurity profiles are carefully monitored and controlled during production. Major impurities include unreacted starting materials, isomeric compounds, and degradation products [12]. The total impurity content should not exceed 5% of the total product weight [14]. Specific impurities of concern include chlorinated organic compounds and residual solvents used in the manufacturing process.
Water content must be minimized to prevent hydrolysis and maintain product stability [9]. Karl Fischer titration is used to determine moisture content, which should typically be less than 0.5% by weight [6]. The product should be stored under dry conditions at temperatures below 30°C to maintain stability.
Formulated products such as emulsifiable concentrates must meet additional specifications for physical properties including emulsion stability, viscosity, and pH [15]. These formulations typically contain 400-500 g/L of active ingredient and must maintain stability under various environmental conditions [7].
Irritant;Health Hazard;Environmental Hazard